
Antifungal agent 88
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal agent 88 is a compound known for its potent antifungal properties. It is used to treat various fungal infections by targeting and disrupting the fungal cell membrane. This compound is particularly effective against a wide range of fungal species, making it a valuable tool in both medical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 88 typically involves a multi-step process The initial step often includes the formation of a core structure through a series of organic reactions such as alkylation, acylation, or cyclizationCommon reagents used in these reactions include organic solvents like chloroform or methanol, and catalysts such as phospholipids and cholesterol .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as thin film hydration, ethanol injection, and solvent evaporation are employed to optimize the formulation parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Antifungal agent 88 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this type of reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions often result in the formation of new functionalized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Antifungal agent 88 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Researchers use it to investigate the biological pathways involved in fungal infections and to study the effects of antifungal treatments on various fungal species.
Medicine: this compound is employed in the development of new therapeutic drugs for treating fungal infections, particularly in immunocompromised patients.
Industry: It is used in the formulation of antifungal coatings and materials to prevent fungal growth in various industrial applications
Wirkmechanismus
The mechanism of action of Antifungal agent 88 involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By inhibiting the enzyme squalene 2,3-epoxidase, the compound disrupts the production of ergosterol, leading to increased membrane permeability and ultimately cell death . This mechanism is similar to that of other antifungal agents like azoles and allylamines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azoles: These compounds also inhibit ergosterol biosynthesis but target a different enzyme, lanosterol 14α-demethylase.
Allylamines: Similar to Antifungal agent 88, these compounds inhibit squalene epoxidase.
Polyenes: These agents bind to ergosterol directly, causing membrane disruption through a different mechanism.
Uniqueness
What sets this compound apart from these similar compounds is its specific inhibition of squalene 2,3-epoxidase, which results in a unique profile of antifungal activity and resistance . Additionally, its ability to be formulated into various delivery systems, such as pharmacosomes, enhances its therapeutic efficacy and application versatility .
Eigenschaften
Molekularformel |
C25H22N4O5S |
|---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C25H22N4O5S/c30-21-7-3-1-5-19(21)23-27-24(20-6-2-4-8-22(20)31)29(28-23)18-11-9-16(10-12-18)25(32)26-17-13-14-35(33,34)15-17/h1-12,17,30-31H,13-15H2,(H,26,32) |
InChI-Schlüssel |
IFWVMSVACSIUFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N3C(=NC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




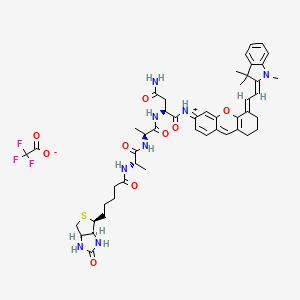



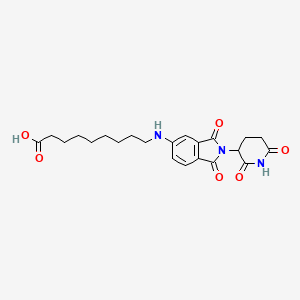
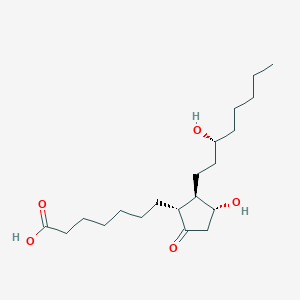
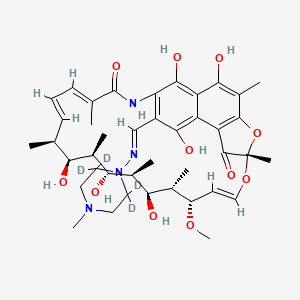
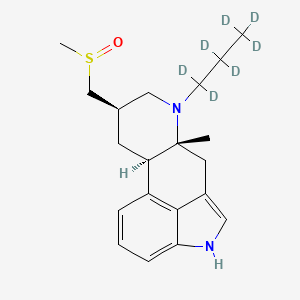
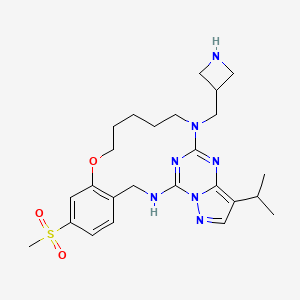
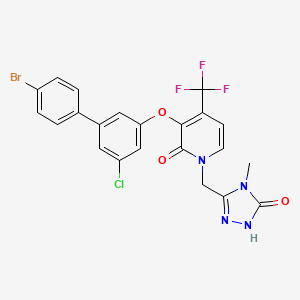

![2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12364892.png)
